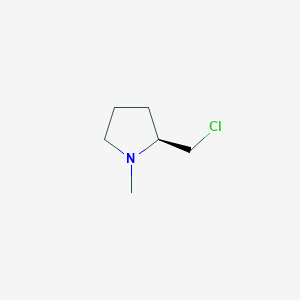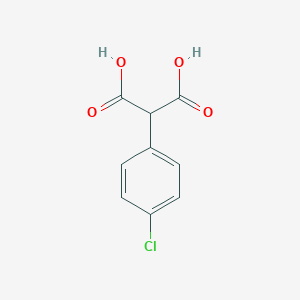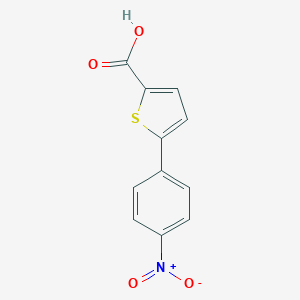
2-氨基苯并噻唑-6-羧酸
概述
描述
2-Aminobenzothiazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
2-Aminobenzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-Aminobenzothiazole-6-carboxylic acid, also known as 2-aminobenzo[d]thiazole-6-carboxylic acid, is a biologically active compound that interacts with various targets. It has a broad spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Mode of Action
The mode of action of 2-Aminobenzothiazole-6-carboxylic acid involves its interaction with its targets, leading to various changes. The compound serves as a reactant or a reaction intermediate for affording various fused heterocycles
Result of Action
The result of the compound’s action is its broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzothiazole-6-carboxylic acid typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine and acetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .
Industrial Production Methods
Industrial production methods often focus on optimizing yields and reducing costs. One such method involves the use of green chemistry principles, where reactions are carried out in water as a solvent and catalyzed by non-toxic catalysts. For example, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation has been reported to be efficient and environmentally friendly .
化学反应分析
Types of Reactions
2-Aminobenzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .
相似化合物的比较
Similar Compounds
- 2-Aminobenzothiazole
- 6-Amino-2-cyanobenzothiazole
- Benzothiazole
Uniqueness
2-Aminobenzothiazole-6-carboxylic acid stands out due to its unique combination of an amino group and a carboxylic acid group on the benzothiazole ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
属性
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAKWWWXCZMODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059093 | |
| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-85-6 | |
| Record name | 2-Amino-6-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93-85-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzothiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Aminobenzothiazole-6-carboxylic acid in synthetic chemistry?
A1: 2-Aminobenzothiazole-6-carboxylic acid serves as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. For instance, it's a precursor to:
- N-substituted-3-chloro-2-azetidinones: These compounds, synthesized through a multi-step process involving 2-Aminobenzothiazole-6-carboxylic acid, exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- 5-arylidene-2-imino-4-thiazolidinones: This class of compounds, also derived from 2-Aminobenzothiazole-6-carboxylic acid, demonstrated moderate antibacterial and antifungal properties. []
Q2: How does the structure of 2-Aminobenzothiazole-6-carboxylic acid contribute to its versatility in drug discovery?
A2: The presence of four modifiable positions on the bicyclic structure of 2-Aminobenzothiazole-6-carboxylic acid makes it highly attractive for structure-activity relationship (SAR) studies. [] Researchers can introduce various substituents at these positions, exploring a vast chemical space and potentially optimizing the compound's activity and selectivity for specific targets.
Q3: Are there any studies investigating the antibacterial activity of compounds derived from 2-Aminobenzothiazole-6-carboxylic acid?
A3: Yes, multiple studies highlight the potential of 2-Aminobenzothiazole-6-carboxylic acid derivatives as antibacterial agents. For instance:
- N-substituted-3-chloro-2-azetidinones, synthesized from 2-Aminobenzothiazole-6-carboxylic acid, demonstrated good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. []
- 5-arylidene-2-imino-4-thiazolidinones, another class of derivatives, showed slight to moderate activity against specific microorganisms. []
Q4: Has 2-Aminobenzothiazole-6-carboxylic acid been used in developing nanomaterials for catalytic applications?
A4: Recent research explored the use of 2-Aminobenzothiazole-6-carboxylic acid in synthesizing magnetic nanoparticles for catalytic applications. Specifically:
- Sulfamic acid 2-Aminobenzothiazole-6-carboxylic acid functionalized Fe3O4 nanoparticles were developed and characterized, exhibiting catalytic activity in the one-pot synthesis of 3,4,5-trisubstituted furan-2(5H)-ones derivatives. [] This highlights the potential of incorporating 2-Aminobenzothiazole-6-carboxylic acid into nanomaterials for diverse catalytic applications.
Q5: What analytical techniques are commonly employed to characterize 2-Aminobenzothiazole-6-carboxylic acid and its derivatives?
A5: Characterizing 2-Aminobenzothiazole-6-carboxylic acid and its derivatives commonly involves various spectroscopic and analytical methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR are valuable tools for elucidating the structure of these compounds. [, ]
- Fourier-Transform Infrared (FT-IR) spectroscopy: This technique helps identify functional groups present within the molecule. [, , ]
- X-ray Diffraction (XRD): This method provides insights into the crystalline structure of the compound, especially relevant when studying its incorporation into nanomaterials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
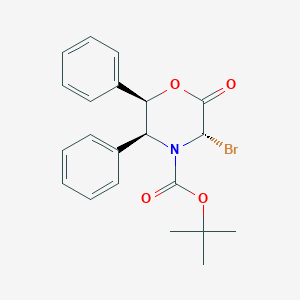
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
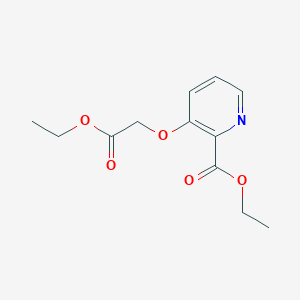


![Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate](/img/structure/B177487.png)
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)
